molecular formula C10H9IO2 B13061796 1-(3-Iodophenyl)cyclopropanecarboxylic acid CAS No. 124276-85-3

1-(3-Iodophenyl)cyclopropanecarboxylic acid

Cat. No.: B13061796
CAS No.: 124276-85-3
M. Wt: 288.08 g/mol
InChI Key: SXMQFQMUDWKMMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Iodophenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H9IO2. It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a 3-iodophenyl group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-iodophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a 3-iodophenyl derivative, followed by carboxylation. One common method involves the use of a cyclopropanation reaction, where a diazo compound reacts with an alkene in the presence of a transition metal catalyst to form the cyclopropane ring. The carboxylic acid group can then be introduced through various carboxylation reactions .

Industrial Production Methods

Industrial production of 1-(3-iodophenyl)cyclopropane-1-carboxylic acid may involve large-scale cyclopropanation and carboxylation processes, optimized for yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-(3-Iodophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropane derivatives, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

1-(3-Iodophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropane-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-iodophenyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The cyclopropane ring and carboxylic acid group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The iodine atom can also play a role in halogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Iodophenyl)cyclopropane-1-carboxylic acid: Similar structure but with the iodine atom in the para position.

    1-(3-Bromophenyl)cyclopropane-1-carboxylic acid: Similar structure with a bromine atom instead of iodine.

    1-(3-Chlorophenyl)cyclopropane-1-carboxylic acid: Similar structure with a chlorine atom instead of iodine.

Uniqueness

1-(3-Iodophenyl)cyclopropane-1-carboxylic acid is unique due to the presence of the iodine atom, which can participate in specific interactions and reactions not possible with other halogens. This makes it a valuable compound for studying halogen bonding and other iodine-specific chemistry .

Properties

CAS No.

124276-85-3

Molecular Formula

C10H9IO2

Molecular Weight

288.08 g/mol

IUPAC Name

1-(3-iodophenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H9IO2/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5H2,(H,12,13)

InChI Key

SXMQFQMUDWKMMN-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=CC=C2)I)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.